Maltohexaose
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Overview
Description
Scientific Research Applications
Amylohexaose has a wide range of applications in scientific research:
Mechanism of Action
Amylohexaose exerts its effects primarily through its interaction with enzymes such as amylases. The α-1,4-glycosidic bonds in amylohexaose are hydrolyzed by amylases, resulting in the release of glucose units . This process is crucial for the digestion and utilization of carbohydrates in living organisms. The molecular targets include the active sites of amylases, where the hydrolysis of glycosidic bonds occurs .
Similar Compounds:
Cellohexaose: Composed of six glucose units linked by β-1,4-glycosidic bonds.
Mannohexaose: Composed of six mannose units linked by α-1,4-glycosidic bonds.
Comparison:
Amylohexaose vs. Cellohexaose: Amylohexaose has α-1,4-glycosidic bonds, resulting in a helical structure, whereas cellohexaose has β-1,4-glycosidic bonds, resulting in a linear structure.
Amylohexaose vs. Mannohexaose: Amylohexaose is composed of glucose units, while mannohexaose is composed of mannose units.
Amylohexaose’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Future Directions
Maltohexaose has shown promising preliminary results in rats infected with E. coli when used to differentiate live from dead bacteria in the early stages of the bacterial infection . It was both more sensitive and more specific than 18F-FDG, showing a 7-fold increase in tracer accumulation in infected tissue compared with the sterile .
Biochemical Analysis
Biochemical Properties
Maltohexaose interacts with various enzymes, proteins, and other biomolecules. For instance, it is the main product of the extracellular exo-maltohexaohydrolase enzyme from a Klebsiella pneumoniae mutant . This enzyme hydrolyzes short-chain amylose to produce about 40% this compound . The enzyme also interacts with maltooligosaccharides larger than this compound, producing mostly this compound through an exo mechanism action .
Cellular Effects
It is known that this compound is involved in the formation and hydrolysis of maltooligosaccharides . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the formation and hydrolysis of maltooligosaccharides by the exo-maltohexaohydrolase enzyme . This enzyme cleaves the α-1,4 glycosidic linkages of starch to produce this compound . The enzyme’s action on this compound is position-specific, with the highest frequency of cleavage at the second bond from the reducing end .
Temporal Effects in Laboratory Settings
It is known that this compound is formed from maltotetraose by the transfer action of the exo-maltohexaohydrolase enzyme, with an action pattern dependent on the substrate concentration .
Metabolic Pathways
This compound is involved in the starch and sucrose metabolic pathway . It is produced from starch by the action of the exo-maltohexaohydrolase enzyme . This enzyme cleaves the α-1,4 glycosidic linkages of starch to produce this compound .
Transport and Distribution
It is known that this compound enters E.coli via the maltodextrin transport pathway .
Subcellular Localization
Given that it is a soluble sugar, it is likely to be found in the cytoplasm of cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Amylohexaose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of amylose and amylopectin into smaller oligosaccharides, including amylohexaose . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods: In industrial settings, amylohexaose is produced by enzymatic hydrolysis of starch using microbial amylases. The process involves the use of bacteria such as Aerobacter aerogenes, which produce amylases capable of breaking down starch into amylohexaose . The reaction is carried out in large bioreactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Amylohexaose undergoes various chemical reactions, including:
Oxidation: Amylohexaose can be oxidized to produce gluconic acid derivatives.
Reduction: Reduction of amylohexaose can yield sorbitol.
Substitution: Substitution reactions can introduce functional groups such as acetyl or phosphate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetic anhydride or phosphoric acid can be used for acetylation or phosphorylation, respectively.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Sorbitol.
Substitution: Acetylated or phosphorylated amylohexaose.
properties
IUPAC Name |
2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBBXPLUVYKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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